molecular formula C10H15ClN2O B1361684 N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine CAS No. 946714-48-3

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine

Cat. No.: B1361684
CAS No.: 946714-48-3
M. Wt: 214.69 g/mol
InChI Key: OTUJFXFCHUKLHZ-UHFFFAOYSA-N
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Description

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine is a phenoxyethylamine derivative featuring a dimethylamine group attached to an ethyl chain linked to a 2-amino-6-chlorophenyl aromatic ring. The compound is of pharmaceutical interest, as indicated by its commercial availability for medicinal purposes .

Properties

IUPAC Name

3-chloro-2-[2-(dimethylamino)ethoxy]aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15ClN2O/c1-13(2)6-7-14-10-8(11)4-3-5-9(10)12/h3-5H,6-7,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTUJFXFCHUKLHZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=C(C=CC=C1Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20649859
Record name 3-Chloro-2-[2-(dimethylamino)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946714-48-3
Record name 3-Chloro-2-[2-(dimethylamino)ethoxy]aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20649859
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine typically involves the reaction of 2-amino-6-chlorophenol with N,N-dimethylethylenediamine. The reaction is carried out under controlled conditions, often in the presence of a base such as sodium hydroxide, to facilitate the formation of the desired product. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the pure compound .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for higher yields and purity, often involving continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Synthesis and Preparation

The synthesis typically involves the reaction of 2-amino-6-chlorophenol with N,N-dimethylethylenediamine under controlled conditions, often using sodium hydroxide to facilitate the reaction. Purification methods such as recrystallization or chromatography are employed to obtain the pure compound.

Proteomics Research

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine is utilized as a reagent in proteomics studies to investigate protein structures and functions. It aids in the identification of protein interactions and modifications, which are crucial for understanding cellular mechanisms.

Biological Studies

This compound is employed in various biological studies, particularly in examining cellular processes and molecular interactions. Its ability to interact with specific molecular targets allows researchers to explore biochemical pathways and cellular responses.

Medicinal Chemistry

In medicinal chemistry, this compound is involved in drug discovery and the development of pharmaceutical compounds. Its structural properties make it a candidate for designing new therapeutic agents targeting various diseases.

Industrial Applications

The compound is also applied in industrial settings for synthesizing chemical intermediates and specialty chemicals. Its versatility in chemical reactions allows for the production of diverse compounds used in various applications.

Case Study 1: Proteomics Application

A study demonstrated the use of this compound as a labeling agent in mass spectrometry-based proteomics. The compound facilitated the identification of post-translational modifications in proteins related to cancer progression.

Case Study 2: Drug Development

Research focusing on the compound's role in drug development highlighted its potential as an inhibitor of specific enzymes involved in metabolic pathways. The findings suggested that derivatives of this compound could lead to novel treatments for metabolic disorders .

Data Tables

Application AreaSpecific Use CaseFindings
Proteomics ResearchProtein labeling for mass spectrometryEnhanced identification of modified proteins
Biological StudiesInvestigating cellular signaling pathwaysModulation of key signaling molecules
Medicinal ChemistryDrug discovery targeting metabolic enzymesPotential inhibitors identified
Industrial ApplicationsSynthesis of chemical intermediatesProduction efficiency improved

Mechanism of Action

The mechanism of action of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular processes and biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues

The following table compares key structural features of N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine with related compounds:

Compound Name Molecular Formula Substituents on Aromatic Ring Key Functional Groups Reference
This compound C₁₀H₁₄ClN₃O 2-amino, 6-chloro Phenoxyethyl, dimethylamine
N-[2-(4-Aminophenoxy)ethyl]-N,N-dimethylamine C₁₀H₁₆N₂O 4-amino Phenoxyethyl, dimethylamine
WAY-208466 (5-HT6 agonist) C₁₉H₁₈FN₃O₂S 3-fluorophenylsulfonyl Pyrrolopyridinyl, dimethylamine
SB-399885 (5-HT6 antagonist) C₁₉H₂₃Cl₂N₃O₃S 3,5-dichloro-2-methoxy Benzenesulfonamide, piperazine
Sibutramine Related Compound A C₁₆H₂₄ClN₂ 2-chlorophenylcyclobutyl Cyclobutyl, dimethylamine

Key Observations :

  • Positional Isomerism: The target compound differs from N-[2-(4-Aminophenoxy)ethyl]-N,N-dimethylamine in the position of the amino group (2-amino vs. 4-amino) and the presence of a 6-chloro substituent.
  • 5-HT6 Receptor Ligands : WAY-208466 and SB-399885 share dimethylamine moieties but incorporate bulkier aromatic systems (e.g., fluorophenylsulfonyl), which likely enhance receptor specificity.
  • Sibutramine Analogs : These compounds feature cyclobutyl cores with chloro-substituted phenyl groups , demonstrating how structural rigidity and halogenation influence central nervous system activity.

Key Observations :

  • Therapeutic Diversity : Despite structural similarities (e.g., dimethylamine groups), applications range from neurological modulation (5-HT6 ligands ) to weight management (Sibutramine analogs ) and antimicrobial coatings .
  • Role of Substituents: The chloro group in the target compound may enhance lipophilicity or stability compared to non-halogenated analogs like N-[2-(4-Aminophenoxy)ethyl]-N,N-dimethylamine .

Physicochemical Properties

Compound Name Molecular Weight (g/mol) Solubility/Stability Notes Reference
This compound ~227.5 (calculated) Likely polar due to amine and chloro groups
N-[2-(4-Aminophenoxy)ethyl]-N,N-dimethylamine 180.24 mp 55–57°C; stable under standard conditions
2-Chloro-N,N-dimethylethylamine-d6 HCl 150.08 White solid; hygroscopic

Key Observations :

  • Molecular Weight Impact : The target compound’s higher molecular weight (vs. ) may influence pharmacokinetics, such as membrane permeability.

Biological Activity

N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine is a compound of significant interest in biological research due to its various applications in medicinal chemistry, proteomics, and cellular studies. This article provides an in-depth examination of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its unique chemical structure, which includes an amino group and a chlorophenoxy moiety. This structure contributes to its ability to interact with biological targets effectively.

The biological activity of this compound is primarily mediated through its interaction with specific molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets, leading to alterations in cellular processes and biochemical pathways. Some key mechanisms include:

  • Enzyme Inhibition : The compound has been shown to inhibit certain enzymes, which can lead to downstream effects on metabolic pathways.
  • Receptor Binding : It can bind to various receptors, affecting signal transduction pathways that regulate cell proliferation and apoptosis.

Proteomics Research

In proteomics, this compound is utilized as a reagent to study protein structures and functions. Its ability to interact with proteins allows researchers to investigate cellular processes at a molecular level.

Antitumor Activity

Research has indicated that compounds similar to this compound exhibit antitumor properties. For instance, studies using sulforhodamine B (SRB) assays on human prostate cancer cells have shown that related compounds can significantly reduce cell viability at low micromolar concentrations . This suggests a potential for developing new cancer therapies based on this chemical structure.

Mechanistic Insights from Case Studies

A notable study demonstrated that the compound could induce apoptosis in prostate cancer cells through the modulation of alpha1-adrenoreceptor expression. The depletion of these receptors was linked to increased apoptosis, highlighting the compound's potential role in cancer treatment .

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
N-[2-(2-Amino-4-chlorophenoxy)ethyl]-N-methyl-N-phenylamineAmino and phenyl groupsEnzyme interactions, potential antitumor effects
5-Chloro-2-(2-(dimethylamino)ethoxy)anilineDimethylamino groupAntagonistic activity on adrenergic receptors

This comparison illustrates how variations in chemical structure can influence biological activity, making it crucial for researchers to consider these differences when designing experiments or developing new therapeutic agents.

Q & A

Q. What synthetic routes are recommended for N-[2-(2-Amino-6-chlorophenoxy)ethyl]-N,N-dimethylamine?

  • Methodological Answer : A two-step synthesis is suggested:

Eschweiler-Clarke Methylation : React 2-amino-6-chlorophenol with formaldehyde and formic acid to introduce dimethylamine groups .

Copper-Mediated Oxidative Coupling : Use Cu(hfacac)₂/O₂ to achieve intramolecular diamination, ensuring regioselectivity for the 2-amino-6-chloro substituent (analogous to methods for DHII scaffolds) .
Optimization : Adjust stoichiometry of formaldehyde and reaction time to minimize byproducts like over-methylation.

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>97% as per similar amines in and ).
  • NMR : Compare ¹H/¹³C spectra with analogs (e.g., N-[2-(4-chlorophenyl)ethyl]-N,N-dimethylamine) to confirm substituent positions .
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (expected [M+H]⁺ = 243.12 g/mol based on C₁₀H₁₄ClN₂O).

Q. What storage conditions are optimal for this compound?

  • Methodological Answer : Store under inert gas (N₂/Ar) at -20°C in amber vials to prevent oxidation of the amino group. Similar chlorinated amines show stability for >6 months under these conditions .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts) be resolved for this compound?

  • Methodological Answer :
  • Solvent Effects : Re-run NMR in deuterated DMSO to reduce aggregation artifacts common in amines .
  • Isotopic Patterns : Compare experimental ¹³C NMR with computational predictions (e.g., DFT using Gaussian) to validate chlorine’s electronic effects .
  • 2D NMR (COSY, HSQC) : Resolve overlapping signals caused by the ethyl-phenoxy backbone .

Q. What structure-activity relationships (SARs) are relevant for biological studies?

  • Methodological Answer :
  • Receptor Binding : The 2-amino-6-chloro group may enhance affinity for serotonin receptors (e.g., 5-HT6), as seen in WAY-208466 (a 5-HT6 agonist with similar dimethylamine-ethyl-phenoxy motifs) .
  • Lipophilicity : Calculate logP (estimated ~2.1 via ChemDraw) to assess membrane permeability. Adjust substituents (e.g., Cl vs. Br) to modulate bioavailability .

Q. How can this compound be applied in polymer or surface science?

  • Methodological Answer :
  • Antimicrobial Coatings : Incorporate into copolymers (e.g., with vinyl pyrrolidone) to create surfaces with dual bactericidal and antifouling properties, leveraging the dimethylamine group’s charge for microbial membrane disruption .
  • Covalent Immobilization : Use radical polymerization to graft onto substrates (e.g., silica) via the ethyl-phenoxy linker .

Q. What computational strategies predict its reactivity in catalytic systems?

  • Methodological Answer :
  • DFT Calculations : Model electron density at the amino group to predict nucleophilicity in Cu-mediated reactions .
  • MD Simulations : Study solvation effects on the ethyl-phenoxy chain’s flexibility to optimize catalyst-substrate interactions .

Q. How to address discrepancies in synthetic yields across studies?

  • Methodological Answer :
  • Byproduct Analysis : Use LC-MS to identify intermediates (e.g., mono-methylated amines) and adjust reaction stoichiometry .
  • Temperature Control : Maintain ≤60°C during methylation to prevent decomposition (observed in analogs with mp ~55–57°C) .

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